3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
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Overview
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring . The thio group can be introduced via nucleophilic substitution reactions, and the propanamide group is typically added through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activity.
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives: Studied for their pharmacological properties.
[1,2,4]Triazolo[4,3-a]pyridine derivatives: Explored for their broad-spectrum biological activities
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its unique combination of the triazolopyridine core with thio and propanamide groups, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14) |
InChI Key |
HKOAWYUAVTUNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCCC(=O)N |
Origin of Product |
United States |
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